molecular formula C7H8O2S B8313308 2-Mercapto-3-methoxyphenol

2-Mercapto-3-methoxyphenol

Cat. No. B8313308
M. Wt: 156.20 g/mol
InChI Key: VJHQXYPNGOYFBS-UHFFFAOYSA-N
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Patent
US08163770B2

Procedure details

N-ethyldiisopropylamine (12.9 mL) and 2-mercapto-6-methoxyphenol (9.8 g) synthesized in Reference Example 8(4) were added in that order to a methanol (180 mL) solution of the compound obtained in the above (4), and stirred at room temperature for 14 hours. The reaction solvent was evaporated off under reduced pressure, the residue was dissolved in ethyl acetate, and extracted twice with distilled water. The organic layer was dried with magnesium sulfate, and the solvent was evaporated off under reduced pressure. The obtained residue was purified by NH silica gel column chromatography (chloroform 100%) to obtain the intended compound (28.7 g, 100%).
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](N(C(C)C)C(C)C)C.[SH:10][C:11]1C=[CH:15][CH:14]=[C:13](OC)[C:12]=1[OH:19].[CH3:20][OH:21]>>[SH:10][C:11]1[C:20]([O:21][CH3:1])=[CH:15][CH:14]=[CH:13][C:12]=1[OH:19]

Inputs

Step One
Name
Quantity
12.9 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
SC1=C(C(=CC=C1)OC)O
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SC1=C(C=CC=C1OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.